3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide
Overview
Description
3-Amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features an amino group at the 3-position, a trimethyl group at the 1-position, and a carboxamide group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1H-pyrazole-5-carboxamide as the starting material.
Reaction Steps: The compound undergoes a series of reactions, including alkylation and amination
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to remove impurities and obtain the pure product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group is converted to a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Substitution reactions involve replacing one of the substituents on the pyrazole ring with another group.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Typical reagents for reduction include hydrogen gas (H2) and metal catalysts such as palladium on carbon (Pd/C).
Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: The major product of oxidation is 3-nitro-N,N,1-trimethyl-1H-pyrazole-5-carboxamide.
Reduction Products: The major product of reduction is this compound.
Substitution Products: Substitution reactions can yield a variety of products depending on the substituent introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in reactions with electrophiles. The trimethyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily. The carboxamide group can form hydrogen bonds with biological targets, influencing its binding affinity and activity.
Comparison with Similar Compounds
3-Amino-1H-pyrazole-5-carboxamide: Lacks the trimethyl group.
3-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide: Has one less methyl group compared to the trimethyl variant.
3-Amino-N-methyl-1H-pyrazole-5-carboxamide: Has only one methyl group.
Uniqueness: The presence of the trimethyl group in 3-amino-N,N,1-trimethyl-1H-pyrazole-5-carboxamide enhances its lipophilicity and biological activity compared to its similar counterparts. This makes it a more potent and versatile compound in various applications.
Properties
IUPAC Name |
5-amino-N,N,2-trimethylpyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-10(2)7(12)5-4-6(8)9-11(5)3/h4H,1-3H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJXQHGJAOKBJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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